molecular formula C17H15BrN2O3S3 B3300631 N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-tosylpropanamide CAS No. 903294-82-6

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-tosylpropanamide

Cat. No. B3300631
CAS RN: 903294-82-6
M. Wt: 471.4 g/mol
InChI Key: JIFIPHCXXVNFMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The bromothiophene and thiazole groups are likely to contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the thiazole group, which is a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could make the compound relatively heavy and possibly volatile.

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, including the compound , are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Anti-Inflammatory Applications

Thiophene-based compounds have been found to have anti-inflammatory properties . This makes them potentially useful in the development of new anti-inflammatory drugs.

Antimicrobial Applications

Thiophene-based compounds have shown promising antimicrobial activity . They could be used in the development of new antimicrobial agents to combat drug resistance by pathogens .

Anticancer Applications

Thiophene-based compounds have been found to have anticancer properties . For example, certain derivatives have shown cytotoxic activity on HeLa cell lines and MCF-7 cell lines .

Antioxidant Applications

Some thiophene-based compounds have exhibited antioxidant activity greater than ascorbic acid . This suggests potential applications in the development of new antioxidant agents.

Material Science Applications

Thiophene-based compounds have applications in material science . They attract great interest in industry as well as academia due to their diverse applications.

Drug Development

Thiophene-based compounds, including the compound , hold potential in areas such as drug development. They can be used as lead compounds for rational drug designing .

Biological Studies

The compound has diverse applications in scientific research, particularly in biological studies. It can be used to study various biological processes and phenomena.

Future Directions

Given the lack of information on this specific compound, future research could focus on synthesizing the compound and studying its properties and potential applications. It could also be interesting to investigate its mechanism of action and potential biological activities .

properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S3/c1-11-2-4-12(5-3-11)26(22,23)9-8-16(21)20-17-19-13(10-24-17)14-6-7-15(18)25-14/h2-7,10H,8-9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFIPHCXXVNFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-tosylpropanamide
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N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-tosylpropanamide
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N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-tosylpropanamide
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N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-tosylpropanamide
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N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-tosylpropanamide
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N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-tosylpropanamide

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